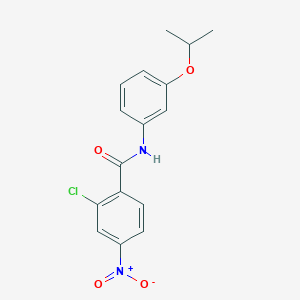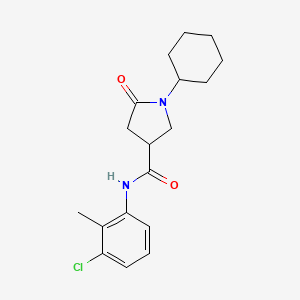
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide (CINB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CINB belongs to the class of nitrobenzamides and is known for its ability to inhibit the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of enzymology. It has been shown to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to enhance the sensitivity of cancer cells to DNA-damaging agents. Tankyrase is an enzyme that regulates the activity of telomerase, which is involved in telomere maintenance and cell proliferation. Inhibition of tankyrase by 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to have anti-cancer effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide to PARP has been found to be competitive with the binding of its substrate, NAD+. 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has also been found to induce the degradation of tankyrase by the proteasome, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to have several biochemical and physiological effects. Its inhibition of PARP has been found to enhance the sensitivity of cancer cells to DNA-damaging agents, leading to increased apoptosis. Inhibition of tankyrase by 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has been found to result in telomere dysfunction and cell cycle arrest, leading to anti-cancer effects. 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide has also been found to inhibit the proliferation of cancer cells and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide in lab experiments include its specificity for certain enzymes, its ability to inhibit the activity of enzymes that play a crucial role in cancer cell survival, and its potential to enhance the sensitivity of cancer cells to DNA-damaging agents. The limitations of using 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide. One direction is to investigate its potential applications in combination therapy with other anti-cancer agents. Another direction is to explore its potential applications in other diseases that involve the dysregulation of PARP or tankyrase activity, such as neurodegenerative diseases. Further research is also needed to optimize the synthesis method of 2-chloro-N-(3-isopropoxyphenyl)-4-nitrobenzamide and to develop more potent and selective inhibitors of PARP and tankyrase.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(2)23-13-5-3-4-11(8-13)18-16(20)14-7-6-12(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHDOZJPIOGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4238297.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)
![N-[2-(benzyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4238311.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide](/img/structure/B4238317.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide](/img/structure/B4238328.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4238333.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B4238348.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4238350.png)

![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)
![9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4238374.png)